molecular formula C13H9ClFN3O2S B2770797 N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 254880-63-2

N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2770797
CAS RN: 254880-63-2
M. Wt: 325.74
InChI Key: KQDRZBYPAHZMAF-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The molecular structure of “N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The major product obtained arises from substitution of the fluorine atom at the 4-position which is the most activated site para to ring nitrogen and further activated by the adjacent chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” include a density of 1.5±0.1 g/cm 3, a molar refractivity of 103.1±0.5 cm 3, and a molar volume of 288.8±7.0 cm 3 .

Scientific Research Applications

Antibacterial Activity

The compound’s structure includes a thiazole ring, which is associated with antibacterial properties. Researchers have investigated its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . Further studies could explore its potential as a novel antimicrobial agent.

Antiproliferative Effects in Cancer Cells

Thiazole derivatives often display antiproliferative efficacy. Investigating the impact of this compound on cancer cells, particularly in colon cancer, could reveal its potential as an antitumor agent. Apoptosis induction and inhibition of cancer cell growth are key areas of interest .

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, structurally related to our compound, have demonstrated anti-inflammatory and analgesic activities. Exploring its effects on inflammation pathways and pain management could provide valuable insights .

Potential as an Anti-HIV Agent

While not directly studied for HIV, compounds with similar structural motifs have shown anti-HIV activity. Investigating whether this compound exhibits any inhibitory effects against HIV replication could be worthwhile .

Combination Therapy

Considering its unique structure, this compound might synergize with existing drugs. Exploring combination therapy—such as pairing it with existing antimicrobials or anticancer agents—could enhance treatment outcomes.

Uwabagira, N., Sarojini, B. K., & Poojary, B. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M975. DOI: 10.3390/M975 Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (2021, July 22). Molecules, 26(15), 4417. DOI: 10.3390/molecules26154417 A brief review of the biological potential of indole derivatives. (2020, December 12). Future Journal of Pharmaceutical Sciences, 6(1), 1–13. DOI: 10.1186/s43094-020-00141-y

Mechanism of Action

The mechanism of action of pyrimidine derivatives is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O2S/c14-9-5-7(1-2-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDRZBYPAHZMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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